molecular formula C18H19N5O2 B2501477 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide CAS No. 2034326-88-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide

Cat. No. B2501477
CAS RN: 2034326-88-8
M. Wt: 337.383
InChI Key: DJDOTTNVUOXCRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide” is a compound with the molecular formula C15H19N7O2. It has an average mass of 329.357 Da and a monoisotopic mass of 329.160034 Da .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Further studies are needed to elucidate its precise mechanisms and potential as a targeted therapy .

Multifunctional Diseases

Researchers hope that this compound can contribute to treating multifunctional diseases by targeting multiple pathways simultaneously.

Mechanism of Action

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is the cell division protein ZipA . This protein plays a crucial role in bacterial cell division, stabilizing the FtsZ protofilaments by cross-linking them and serving as a cytoplasmic membrane anchor for the Z ring .

Mode of Action

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide interacts with its target, the cell division protein ZipA, to stabilize the FtsZ protofilaments . This interaction results in the formation of a stable Z ring, a critical structure in bacterial cell division .

Biochemical Pathways

The biochemical pathway affected by N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide is the bacterial cell division pathway . By stabilizing the FtsZ protofilaments and the Z ring, this compound affects the downstream process of cell division, potentially inhibiting the proliferation of bacterial cells .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide’s action are related to its interaction with the cell division protein ZipA . By stabilizing the FtsZ protofilaments and the Z ring, this compound can potentially inhibit bacterial cell division, leading to a decrease in bacterial proliferation .

Action Environment

The action, efficacy, and stability of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide can be influenced by various environmental factors. Specific information about how these factors affect the compound’s action is currently unavailable .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-2-25-16-9-8-14-20-21-15(23(14)22-16)12-19-17(24)18(10-11-18)13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDOTTNVUOXCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3(CC3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.